![molecular formula C12H15ClN4 B1446826 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride CAS No. 1823861-91-1](/img/structure/B1446826.png)
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride
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Overview
Description
2-(Azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride (AAPT-HCl) is an organic compound that belongs to the family of triazoles. It is a white, crystalline solid with a melting point of 137-138°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and methanol, but insoluble in ether and chloroform. AAPT-HCl is a versatile compound with a variety of applications in scientific research and laboratory experiments, including synthesis methods, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The triazole ring, a core structure in this compound, is known for its stability and presence in many pharmaceuticals. The azetidine and phenyl groups can contribute to the bioactivity of the molecule, making it a candidate for drug discovery efforts. This compound could be explored for its potential as a building block in the synthesis of novel drugs, particularly due to its structural similarity to compounds with known medicinal properties .
Organic Synthesis
In organic chemistry, the azetidine and triazole moieties are valuable for their reactivity. This compound could be used in organic synthesis as an intermediate for constructing more complex molecules. Its potential for undergoing various chemical reactions, such as Suzuki–Miyaura cross-coupling, could be particularly useful for creating diverse chemical libraries .
Heterocyclic Amino Acid Derivatives
The compound’s structure suggests it could be used to synthesize new heterocyclic amino acid derivatives. These derivatives have applications in peptide synthesis and could lead to the development of peptidomimetics with potential therapeutic uses .
properties
IUPAC Name |
2-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16;/h1-7,11-13H,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPNRGUEDKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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